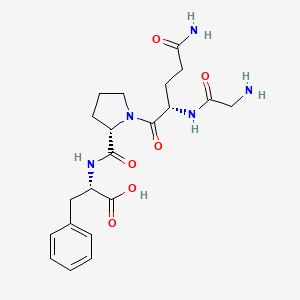
Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine is a tetrapeptide composed of four amino acids: glycine, L-glutamine, L-proline, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, L-glutamine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-proline and L-phenylalanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications, particularly at the phenylalanine residue, using reagents like hydrogen peroxide.
Reduction: Reduction of any oxidized forms using reducing agents such as dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases or acid hydrolysis with hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents in a buffered solution.
Major Products
Hydrolysis: Individual amino acids or shorter peptide fragments.
Oxidation: Oxidized forms of the peptide, such as hydroxylated phenylalanine.
Reduction: Reduced forms of any oxidized residues.
Scientific Research Applications
Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential neuroprotective effects and as a therapeutic agent for neurodegenerative diseases like Alzheimer’s Disease.
Biochemistry: Used in studies of peptide interactions and enzyme-substrate specificity.
Pharmaceutical Industry: Explored as a potential drug candidate due to its bioactive properties.
Food Industry:
Mechanism of Action
The mechanism of action of Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress, acetylcholine depletion, and secretase activities, which are relevant in the context of neurodegenerative diseases . The peptide can influence gene expression and cellular pathways related to apoptosis and necrosis, contributing to its neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with similar neuroprotective properties.
L-glutamine-containing peptides: Peptides that include L-glutamine and exhibit similar biochemical properties.
Uniqueness
Glycyl-L-glutaminyl-L-prolyl-L-phenylalanine is unique due to its specific sequence and combination of amino acids, which confer distinct bioactive properties
Properties
CAS No. |
742068-51-5 |
|---|---|
Molecular Formula |
C21H29N5O6 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H29N5O6/c22-12-18(28)24-14(8-9-17(23)27)20(30)26-10-4-7-16(26)19(29)25-15(21(31)32)11-13-5-2-1-3-6-13/h1-3,5-6,14-16H,4,7-12,22H2,(H2,23,27)(H,24,28)(H,25,29)(H,31,32)/t14-,15-,16-/m0/s1 |
InChI Key |
NHLZQDDFBHRCCI-JYJNAYRXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CN)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


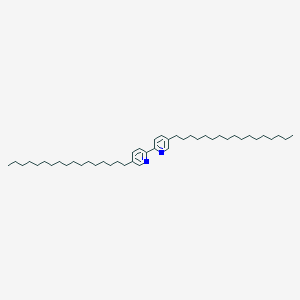
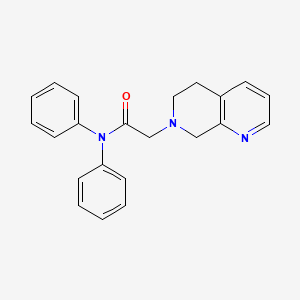
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
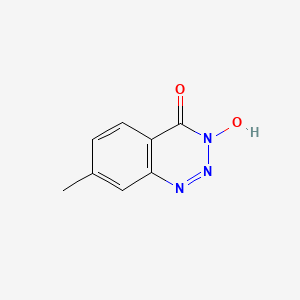
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
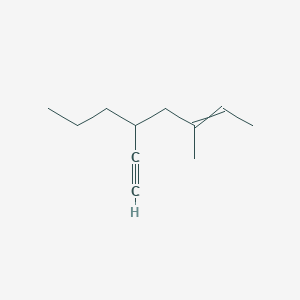

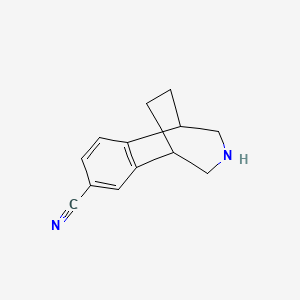
![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
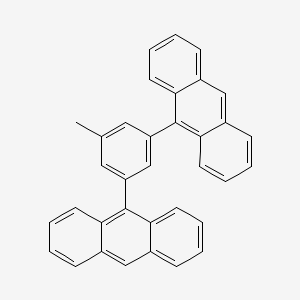
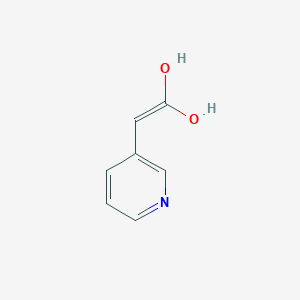
![Benzoic acid, 4-[bis[(diphenylphosphino)methyl]amino]-](/img/structure/B14212398.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
